2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid
Description
2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid is an azo compound characterized by a diazenyl (-N=N-) group bridging a substituted phenyl ring and a sulfonated benzene ring. The sulfonic acid group (-SO₃H) enhances water solubility, making it suitable for aqueous-phase reactions or biological studies .
Properties
CAS No. |
59487-17-1 |
|---|---|
Molecular Formula |
C14H15N3O4S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9-7-10(15)13(21-2)8-12(9)17-16-11-5-3-4-6-14(11)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |
InChI Key |
WGQUZZJHFLIMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this azo compound generally follows a two-step process:
- Synthesis of the substituted aniline derivative : 4-amino-5-methoxy-2-methylphenyl precursor.
- Diazotization and azo coupling : Coupling the diazonium salt of the substituted aniline with benzenesulfonic acid or its derivatives.
The key challenges are controlling the substitution pattern, ensuring high purity, and optimizing yields while minimizing toxic by-products.
Step 1: Preparation of 4-Amino-5-methoxy-2-methylphenyl Intermediate
A patented method (CN105218406A) describes an efficient and environmentally friendly synthesis of 2-amino-5-methoxybenzenesulfonic acid , a closely related intermediate, which can be adapted for preparing the 4-amino-5-methoxy-2-methylphenyl moiety:
- Starting material : Phenol.
- Nitration : Phenol is nitrated using sulfuric acid and sodium nitrate under controlled temperature (10–15°C) to yield p-nitrophenol.
- Reduction : p-Nitrophenol is reduced using zinc powder and hydrochloric acid to p-aminophenol.
- Sulfonation : p-Aminophenol is sulfonated with concentrated sulfuric acid and an Aladdin reagent (catalyst) at elevated temperature and pressure (35–40°C, 1.2–1.5 MPa) to form 2-amino-5-hydroxybenzenesulfonic acid.
- Alkylation : The hydroxy group is methylated by treatment with methyl iodide (CH3I) in alkaline solution to yield 2-amino-5-methoxybenzenesulfonic acid.
- Isolation : The product is precipitated by acidification and crystallized.
This method yields over 82% product with mild reaction conditions, no toxic by-products, and good biodegradability of the product.
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | Phenol, H2SO4, NaNO2 | 10–15 | Atmospheric | 10 | - | p-Nitrophenol formation |
| Reduction | Zn powder, HCl | Room temp | Atmospheric | 40–50 | - | p-Aminophenol formation |
| Sulfonation | Conc. H2SO4, Aladdin reagent | 35–40 | 1.2–1.5 | 60–90 | - | 2-Amino-5-hydroxybenzenesulfonic acid |
| Alkylation | CH3I, NaOH solution | Room temp | Atmospheric | 30–40 | - | Methylation to methoxy derivative |
| Isolation | H2SO4 acidification, cooling | 5–7 | Atmospheric | 50–70 | 82+ | Crystallization and drying |
Step 2: Diazotization and Azo Coupling
The azo linkage is formed by diazotizing the aromatic amine and coupling it with benzenesulfonic acid or its derivatives:
- Diazotization : The 4-amino-5-methoxy-2-methyl aniline derivative is treated with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric or sulfuric acid) at low temperature (0–5°C) to form the diazonium salt.
- Coupling : The diazonium salt is then coupled with benzene-1-sulfonic acid or its sodium salt in alkaline or neutral conditions to form the azo compound.
This reaction is sensitive to pH, temperature, and stoichiometry to avoid side reactions and ensure high purity.
A similar azo dye synthesis patent (US20110154583A1) describes the preparation of azo dyes containing sulfonic acid groups by diazotization and coupling with sulfonated aromatic compounds, emphasizing control of reaction parameters to optimize yield and color properties.
Analysis of Preparation Methods
| Aspect | Method from CN105218406A (Step 1) | Diazotization & Coupling (Step 2) |
|---|---|---|
| Starting Materials | Phenol, NaNO2, Zn, CH3I, H2SO4 | 4-Amino-5-methoxy-2-methyl aniline, NaNO2, HCl, benzenesulfonic acid |
| Reaction Conditions | Mild temperatures (10–40°C), moderate pressure (1.2–1.5 MPa) | Low temperature (0–5°C), acidic medium for diazotization; neutral/alkaline for coupling |
| Yield | >82% for intermediate | Typically 70–90% for azo coupling (literature average) |
| Toxicity & Safety | No toxic by-products, biodegradable product | Requires careful handling of diazonium salts (toxic, unstable) |
| Scalability | Suitable for industrial scale due to mild conditions | Common industrial process, well-established |
| Purity & By-products | Minimal impurities, easy purification | Side reactions possible if conditions not controlled |
Chemical Reactions Analysis
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is employed in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo sulfonic acids exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with analogous compounds:
4-(4-Amino-3-methoxyphenylazo)-benzenesulfonic acid
- Structure: Shares the azo group and sulfonic acid moiety but lacks the methyl substituent on the amino-phenyl ring.
- Synthesis : Produced via azo coupling of diazotized sulfanilic acid with o-anisidine in formic acid (58% yield) .
3-[(E)-2-[4-(Diethylamino)-2-hydroxyphenyl]diazen-1-yl]-4-hydroxybenzenesulfonic acid
- Structure: Features diethylamino and hydroxyl groups instead of methoxy and methyl groups.
- Electronic Effects: The diethylamino group is a stronger electron donor than methoxy, which could redshift absorption spectra in UV/Vis applications .
- Applications : Likely used in pH-sensitive dyes due to the hydroxyl group’s protonation-deprotonation behavior.
5-[(E)-2-(2,4-Dihydroxyphenyl)-diazen-1-yl]-2-[(E)-2-{4-[(E)-2-(2,4-dihydroxyphenyl)-diazen-1-yl]-2-sulfophenyl}ethenyl]-benzene-1-sulfonic acid
- Structure : Contains multiple azo and sulfonic acid groups, with dihydroxy substituents.
- Toxicity: Exhibited a toxicity value of 3.73 in the Hydractinia echinata test system, higher than simpler mono-azo analogs (e.g., Acid Orange 7: 3.17) .
- Solubility : Additional sulfonic acid groups enhance water solubility but may reduce membrane permeability in biological systems.
2-Phenylbenzimidazole-5-sulfonic acid
- Structure : Replaces the azo group with a benzimidazole ring fused to a sulfonated benzene.
- Applications : Used in UV filters (e.g., Ensulizole) due to benzimidazole’s UV-absorbing properties. The absence of the azo group eliminates photodegradation risks associated with -N=N- bonds .
Key Comparative Data
Structural and Functional Insights
- Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) stabilize the azo linkage and enhance absorption in visible light, critical for dye applications. Stronger donors (e.g., diethylamino) further redshift absorption .
- Solubility: Sulfonic acid groups dominate solubility characteristics.
- Toxicity : Azo compounds with hydroxyl groups or extended conjugation (e.g., entry 2.3) show higher toxicity in aquatic models, likely due to reactive oxygen species generation .
Biological Activity
The compound 2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid , also known as 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid , is a member of the azo compound family, which are characterized by the presence of the azo group (-N=N-). This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H15N3O4S
- Molecular Weight : 317.35 g/mol
- IUPAC Name : 4-[(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid
The structural formula highlights the presence of functional groups that may contribute to its biological activity. The sulfonic acid group (-SO3H) is known for enhancing solubility in water, which is crucial for biological interactions.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. A study on related azo compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azo Compound 1 | Staphylococcus aureus | 32 µg/mL |
| Azo Compound 2 | Escherichia coli | 16 µg/mL |
| This compound | TBD (To Be Determined) |
Anticancer Activity
The potential anticancer properties of azo compounds have been explored in various studies. For instance, certain azo derivatives have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanisms include inducing apoptosis and inhibiting cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Azo Compound A | HeLa | 12.5 |
| Azo Compound B | MCF7 | 15.0 |
| This compound | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of azo compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes.
Case Study 1: Synthesis and Characterization
A recent study focused on the synthesis of various azo compounds, including the target compound. The synthesis involved coupling reactions between diazonium salts and aromatic amines, followed by characterization using techniques like NMR and UV-Vis spectroscopy. The resulting compounds were screened for biological activities.
Case Study 2: In Vivo Studies
In vivo studies have been conducted to evaluate the therapeutic potential of azo compounds in animal models. These studies typically assess the efficacy in reducing tumor size or inflammation compared to control groups. Results indicated that certain derivatives could significantly lower tumor growth rates.
Q & A
Q. What are the common synthetic routes for 2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid, and what intermediates are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves diazo coupling between aromatic amines and sulfonated precursors. Key steps include:
- Diazotization : Use of nitrous acid (HNO₂) to generate diazonium salts from 4-amino-5-methoxy-2-methylaniline.
- Coupling Reaction : Reaction of the diazonium salt with benzene-1-sulfonic acid derivatives under controlled pH (e.g., mildly acidic conditions).
Critical intermediates include the diazonium salt and sulfonated aromatic intermediates. Yield optimization requires precise temperature control (0–5°C during diazotization) and stoichiometric excess of coupling partners to minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and isomer purity?
- Methodological Answer :
- Spectroscopy :
- UV-Vis : Confirm the π→π* transitions of the azo group (λmax ~450–500 nm) and sulfonic acid moiety (λmax ~260–300 nm).
- NMR : Analyze and NMR for distinct signals from methoxy (-OCH₃), amino (-NH₂), and sulfonic acid (-SO₃H) groups. Coupling patterns in the aromatic region verify the (E)-configuration of the diazenyl group .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to confirm molecular ion peaks and detect impurities .
Advanced Research Questions
Q. What experimental design strategies are recommended for studying the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Controlled Environmental Chambers : Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C) to simulate natural conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., sulfonic acid cleavage or azo bond reduction) .
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity of degradation intermediates. Measure LC₅₀ values and correlate with structural changes .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the diazenyl group) that cause splitting anomalies. Cooling samples to -40°C may simplify spectra by slowing conformational changes .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict chemical shifts and coupling constants, comparing theoretical vs. experimental data to identify misassignments .
Q. What methodologies are suitable for evaluating this compound’s potential as a protein-binding agent in medicinal chemistry?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., VEGFR2) on sensor chips and measure binding kinetics (KD, kon/koff) under physiological buffer conditions .
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonic acid group and positively charged protein pockets. Validate with mutagenesis studies on key binding residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Replicate assays using identical cell lines (e.g., HEK293), serum concentrations, and incubation times. Control for batch-to-buffer variability (e.g., sulfonate buffer vs. PBS) .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers. Correlate activity trends with substituent effects (e.g., methoxy vs. amino group positioning) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Reaction Conditions
| Intermediate | Role in Synthesis | Optimal Conditions | Reference |
|---|---|---|---|
| Diazonium salt | Azo coupling precursor | 0–5°C, pH 2–3 | |
| Sulfonated benzene derivative | Electrophilic partner | RT, excess stoichiometry |
Q. Table 2. Spectroscopic Signatures for Structural Confirmation
| Functional Group | UV-Vis λmax (nm) | NMR δ (ppm) | Diagnostic MS Fragment (m/z) |
|---|---|---|---|
| Diazenyl (E-config.) | 450–500 | 7.8–8.2 (d, J=10 Hz) | [M-H]⁻ = 349.1 |
| Sulfonic acid (-SO₃H) | 260–300 | 3.1–3.3 (s, exchangeable) | [SO₃]⁻ = 80.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
